molecular formula C11H10ClN B2594038 4-Chloro-2-methylnaphthalen-1-amine CAS No. 341028-97-5

4-Chloro-2-methylnaphthalen-1-amine

Cat. No.: B2594038
CAS No.: 341028-97-5
M. Wt: 191.66
InChI Key: GHWBKWABPGGSQT-UHFFFAOYSA-N
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Description

4-Chloro-2-methylnaphthalen-1-amine, also known as N-(4-chloro-1-naphthyl)-2-methylamine or 4CNMA, is a chemical compound. It has a molecular weight of 191.66 and a molecular formula of C11H10ClN .

Scientific Research Applications

Fluorescence Enhancement

  • The introduction of N-phenyl substituents to certain aminostilbenes, similar in structural context to 4-Chloro-2-methylnaphthalen-1-amine, leads to more planar ground-state geometry, a red shift in absorption and fluorescence spectra, and high fluorescence quantum yields. This "amino conjugation effect" implies potential applications in developing fluorescent materials or probes (Yang, Chiou, & Liau, 2002).

Corrosion Inhibition

  • Amine derivatives, by extension including structures akin to this compound, have been studied for their corrosion inhibition performance on mild steel in acidic environments. These compounds form protective films on metal surfaces, suggesting their application in corrosion protection technologies (Boughoues et al., 2020).

Polymer Synthesis

  • Polyimides synthesized from diamines, including those structurally related to this compound, show promising properties such as high thermal stability, good solubility in polar solvents, and potential application in advanced materials due to their dielectric properties and film-forming abilities (Hsiao, Yang, & Huang, 2004).

Analytical Chemistry

  • The analysis of aromatic amines in cigarette smoke by GC/MS indicates the relevance of similar compounds in toxicological studies and environmental monitoring, potentially extending to compounds like this compound for detecting pollutants or hazardous compounds (Qiaoling, Fuwei, & Sheng, 2008).

Properties

IUPAC Name

4-chloro-2-methylnaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWBKWABPGGSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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